molecular formula C11H12FNO B7473722 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone

1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B7473722
M. Wt: 193.22 g/mol
InChI Key: WVSVEDOFOKVTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as AFE, is a synthetic compound that belongs to the class of chiral ketones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone is not fully understood but is thought to involve the modulation of various neurotransmitters and signaling pathways. 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to interact with the mu-opioid receptor and the cannabinoid receptor, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone is its high yield and purity, which makes it suitable for various research applications. However, 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone research, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for various neurological disorders, and the exploration of its potential as a novel analgesic and anti-inflammatory agent.
In conclusion, 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its potent analgesic and anti-inflammatory effects, as well as its potential neuroprotective effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone can be synthesized through a multi-step process that involves the condensation of 4-fluoroacetophenone with azetidine-1-carboxylic acid, followed by reduction and purification steps. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has also been investigated for its potential use as a treatment for Alzheimer's disease, cancer, and other neurological disorders.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVEDOFOKVTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone

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